Fura 2-AM

Übersicht

Beschreibung

Fura 2-acetoxymethyl ester is a widely used fluorescent dye in biological research, particularly for calcium imaging. This compound is an acetoxymethyl ester derivative of the Fura-2 dye, designed to be cell-permeable. It is highly sensitive and specific for calcium ions, making it an invaluable tool for monitoring intracellular calcium levels with high temporal and spatial resolution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fura 2-acetoxymethyl ester is synthesized by esterifying the carboxyl groups of Fura-2 with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction conditions are carefully controlled to ensure the complete esterification of the carboxyl groups, resulting in a compound that can easily penetrate cell membranes .

Industrial Production Methods

In industrial settings, the production of Fura 2-acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Fura 2-acetoxymethyl ester primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the compound into its active form, Fura-2 .

Common Reagents and Conditions

The hydrolysis of Fura 2-acetoxymethyl ester is facilitated by the presence of esterases within the cell. These enzymes catalyze the cleavage of the ester bonds, resulting in the formation of Fura-2, which can then bind to calcium ions .

Major Products Formed

The major product formed from the hydrolysis of Fura 2-acetoxymethyl ester is Fura-2. This compound exhibits high affinity for calcium ions and undergoes a shift in its fluorescence properties upon binding to calcium, enabling the measurement of intracellular calcium levels .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Neuroscience Research

- Calcium Signaling in Neurons : Fura 2-AM is extensively used to study calcium signaling in neuronal cells. For example, it has been employed to observe calcium fluxes in response to neurotransmitters like glutamate in rat pyramidal neurons, revealing concentration-dependent responses .

- Neuronal Differentiation Studies : In studies involving the N1E-115 neuronal cell line, this compound was used to assess intracellular calcium levels during differentiation processes, providing insights into the role of calcium in neuronal growth and function .

- Cardiovascular Research

- Cancer Research

- Pharmacological Studies

Case Study 1: Calcium Imaging in HeLa Cells

In a study conducted using HeLa cells, researchers loaded the cells with this compound and monitored changes in intracellular calcium levels following treatment with ionomycin. This study demonstrated the utility of this compound for real-time imaging of cellular responses to pharmacological agents.

Case Study 2: Glutamate-Induced Calcium Fluxes

A detailed investigation into the effects of glutamate on rat cortical neurons was performed using this compound. The study confirmed that glutamate elicited significant calcium fluxes, which were measured using the ratiometric approach provided by Fura 2, highlighting its effectiveness in neuropharmacology research .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Neuroscience | Calcium signaling in neurons | Revealed concentration-dependent responses to neurotransmitters |

| Cardiovascular Research | Evaluation of stem cell therapy | Assessed calcium dynamics in tissue repair processes |

| Cancer Research | Investigating cell proliferation and apoptosis | Correlated calcium levels with cancer cell behavior |

| Pharmacological Studies | Drug mechanism exploration | Monitored drug-induced changes in intracellular calcium |

Wirkmechanismus

The mechanism of action of Fura 2-acetoxymethyl ester involves its entry into cells in a non-fluorescent, membrane-permeable form. Once inside the cell, cytosolic esterases hydrolyze the acetoxymethyl ester groups, converting it into its active form, Fura-2. Fura-2 binds to calcium ions, causing a shift in its excitation wavelength. This shift allows for ratiometric measurements of calcium concentrations by comparing the fluorescence intensities at two different excitation wavelengths (340 nm and 380 nm) .

Vergleich Mit ähnlichen Verbindungen

Fura 2-acetoxymethyl ester is unique among calcium indicators due to its ratiometric measurement capability, which reduces artifacts and increases the accuracy of data obtained. Similar compounds include:

Fura-2 LR/AM: A leakage-resistant derivative with enhanced cell retention.

Fluo-3 AM: Another calcium indicator with different spectral properties.

Calcein AM: A non-ratiometric calcium indicator used for cell viability assays.

These compounds share similar applications but differ in their spectral properties and specific uses in research.

Biologische Aktivität

Fura 2-AM (Fura-2 acetoxymethyl ester) is a widely utilized fluorescent calcium indicator that allows researchers to measure intracellular calcium concentrations in live cells. This compound is particularly significant for studying calcium signaling pathways, which are crucial for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

This compound is a membrane-permeable derivative of Fura-2, which becomes trapped inside the cell after the acetoxymethyl (AM) groups are cleaved by intracellular esterases. The resulting Fura-2 dye exhibits a unique property: its fluorescence emission shifts depending on the binding state with calcium ions (). Specifically, Fura 2 emits fluorescence at different wavelengths (340 nm and 380 nm) when bound to and when unbound, respectively. This ratiometric measurement allows for precise quantification of intracellular calcium levels.

Experimental Applications

This compound has been employed in various experimental setups to investigate calcium dynamics across different cell types. Below are some notable case studies and findings:

1. Calcium Imaging in Neurons

- Study : A study investigated the effects of glutamate on calcium signaling in rat pyramidal neurons using this compound.

- Method : Neurons were loaded with this compound at a concentration of 5 µM for 30 minutes. Calcium responses were measured before and after glutamate stimulation.

- Findings : The results demonstrated a significant increase in intracellular calcium levels upon glutamate stimulation, indicating the involvement of in neurotransmitter signaling .

2. Cardiomyocyte Calcium Dynamics

- Study : Research on guinea pig ventricular cardiomyocytes used this compound to assess calcium handling.

- Method : Cells were incubated with 1 µM this compound and stimulated at a frequency of 1 Hz. Fluorescence measurements were taken to evaluate calcium transients.

- Findings : The study revealed that calcium transients were significantly altered under different experimental conditions, showcasing the dye's utility in cardiac physiology .

Comparative Data Table

The following table summarizes key studies utilizing this compound, highlighting their methodologies and findings:

Research Findings

Recent research has expanded the understanding of this compound's applications:

- Calcium Measurement Techniques : Studies have demonstrated that this compound can be effectively used in combination with advanced imaging technologies such as LED excitation systems, which enhance the speed and efficiency of data acquisition compared to traditional Xenon lamps .

- Interference Studies : Investigations into potential interferences revealed that compounds like resveratrol could affect the accuracy of Fura 2 measurements at higher concentrations, emphasizing the need for careful control in experimental designs .

Q & A

Basic Research Questions

Q. What is the principle behind Fura 2-AM’s ratiometric measurement of intracellular Ca²⁺?

this compound is a cell-permeant acetoxymethyl (AM) ester that undergoes hydrolysis by intracellular esterases to release Fura-2, which binds Ca²⁺. Its excitation spectrum shifts depending on Ca²⁺ binding: at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), with emission at 510 nm. The ratio of fluorescence intensities at these excitation wavelengths cancels out artifacts from uneven dye loading, photobleaching, or cell thickness, enabling quantitative Ca²⁺ measurement .

Q. How do I optimize this compound loading in live-cell experiments?

- Concentration : Use 2–5 µM this compound in cell culture medium.

- Incubation : 30–60 minutes at 37°C (e.g., platelets incubated with 5 µM this compound for 60 min ).

- Pluronic® F-127 : Add 0.02–0.04% to improve solubility.

- Post-loading wash : Remove extracellular dye to reduce background fluorescence .

Q. What are the advantages of this compound over single-wavelength Ca²⁺ indicators (e.g., Fluo-4)?

Ratiometric measurement minimizes variability caused by dye concentration, cell thickness, or instrument settings. This compound’s dissociation constant (Kd ≈ 224 nM) is ideal for physiological Ca²⁺ ranges (50–1000 nM), unlike Fluo-4 (Kd ~ 345 nM), which is better for high Ca²⁺ spikes .

Advanced Research Questions

Q. How can I resolve discrepancies in this compound data caused by uneven dye loading or compartmentalization?

- Calibration : Perform in situ calibration using Ca²⁺ ionophores (e.g., ionomycin) and buffers (e.g., EGTA) to establish Rmin (Ca²⁺-free) and Rmax (Ca²⁺-saturated) ratios.

- Compartmentalization : Use lower AM ester concentrations or shorter loading times to reduce accumulation in organelles like mitochondria.

- Validation : Cross-check with alternative methods (e.g., patch-clamp electrophysiology) .

Q. What experimental controls are critical when studying Ca²⁺ influx vs. release from intracellular stores?

- Extracellular Ca²⁺ chelation : Use EGTA (e.g., 100 µM) to isolate store-operated Ca²⁺ entry (SOCE).

- Thapsigargin : Inhibit SERCA pumps to deplete endoplasmic reticulum (ER) Ca²⁺ stores and trigger SOCE (e.g., 1 µM thapsigargin in platelet studies ).

- Pharmacological blockers : Apply inhibitors like 2-APB (IP3 receptor blocker) or ruthenium red (mitochondrial Ca²⁺ uniporter inhibitor) .

Q. How do I address this compound cytotoxicity during long-term imaging?

- Short exposure : Limit illumination to avoid phototoxicity.

- Lower dye concentration : Test 1–2 µM this compound if cells show stress.

- Alternative indicators : For prolonged experiments, consider genetically encoded Ca²⁺ indicators (e.g., GCaMP) .

Q. Methodological Design and Data Analysis

Q. How should I design experiments to study oscillatory Ca²⁺ signals using this compound?

- Temporal resolution : Use high-speed imaging (≥1 Hz) to capture rapid transients.

- Signal-to-noise ratio : Average multiple cells or trials.

- Agonist stimulation : Apply pulsatile doses of agonists (e.g., ATP or histamine) to mimic physiological conditions .

Q. What statistical approaches are suitable for analyzing this compound ratio data?

- Normalization : Express data as ΔF/F₀ or % change from baseline.

- Peak analysis : Use algorithms (e.g., Clampfit) to quantify amplitude, rise time, and decay kinetics.

- Multivariate testing : Apply ANOVA or mixed-effects models for grouped data (e.g., comparing drug treatments) .

Q. Troubleshooting and Advanced Applications

Q. Why does this compound fail to report Ca²⁺ in certain cell types, and how can this be mitigated?

- Esterase activity : Test cell-permeant esterase substrates (e.g., calcein-AM) to confirm enzymatic hydrolysis.

- Alternative loading : Use electroporation or hypo-osmotic shock for impermeant cells.

- Dye leakage : Add probenecid (anion transporter inhibitor) to retain Fura-2 intracellularly .

Q. How can this compound be integrated with optogenetic tools for simultaneous Ca²⁺ and neuronal activity recording?

Eigenschaften

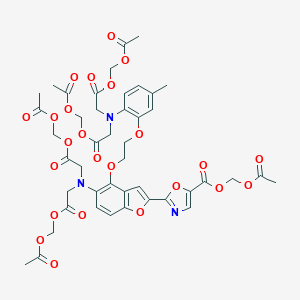

IUPAC Name |

acetyloxymethyl 2-[5-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47N3O24/c1-25-7-8-32(46(16-38(53)65-20-60-26(2)48)17-39(54)66-21-61-27(3)49)35(13-25)58-11-12-59-42-31-14-36(43-45-15-37(71-43)44(57)69-24-64-30(6)52)70-34(31)10-9-33(42)47(18-40(55)67-22-62-28(4)50)19-41(56)68-23-63-29(5)51/h7-10,13-15H,11-12,16-24H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBYGIDPBQOHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC3=C2C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47N3O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1001.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108964-32-5 | |

| Record name | FURA-2-acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108964325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.